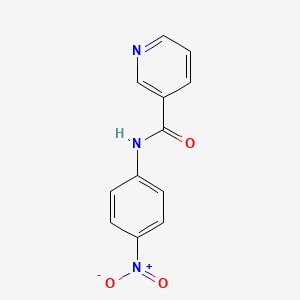

N-(4-nitrophenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O3 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

N-(4-nitrophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9N3O3/c16-12(9-2-1-7-13-8-9)14-10-3-5-11(6-4-10)15(17)18/h1-8H,(H,14,16) |

InChI Key |

MAZXUHRZYOFMGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Crystallographic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H and ¹³C NMR Spectral Analysis

While specific experimental spectra for N-(4-nitrophenyl)pyridine-3-carboxamide are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts and similar compounds nih.govnih.govmdpi.com. The ¹H NMR spectrum would feature distinct signals for the protons on both the pyridine (B92270) and the 4-nitrophenyl rings. The ¹³C NMR spectrum would similarly show characteristic signals for each unique carbon atom in the molecule.

The protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the 4-nitrophenyl ring would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with shifts influenced by the electron-withdrawing nitro group and the electron-donating amide linkage. The amide proton (N-H) is expected to appear as a broad singlet at a high chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is anticipated to resonate significantly downfield (around δ 165 ppm). The carbons of the aromatic rings would appear in the typical range of δ 110-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H2 | ~8.9-9.1 | ~150-152 |

| Pyridine-H4 | ~8.6-8.8 | ~148-150 |

| Pyridine-H5 | ~7.5-7.7 | ~123-125 |

| Pyridine-H6 | ~8.2-8.4 | ~135-137 |

| Nitrophenyl-H2',6' | ~7.8-8.0 | ~120-122 |

| Nitrophenyl-H3',5' | ~8.2-8.4 | ~125-127 |

| Amide-NH | ~9.0-10.5 | - |

| Amide-C=O | - | ~163-166 |

| Pyridine-C3 | - | ~130-132 |

| Nitrophenyl-C1' | - | ~144-146 |

| Nitrophenyl-C4' | - | ~142-144 |

Note: Values are estimations based on data from analogous compounds and general chemical shift theory. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link each proton signal from the pyridine and nitrophenyl rings to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₂H₉N₃O₃), the expected exact mass is approximately 243.0644 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition. The mass spectrum would likely show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

The IR spectrum is expected to display characteristic absorption bands corresponding to its functional groups researchgate.netnih.gov. Key expected vibrational frequencies are detailed in the table below.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | 1700 - 1650 |

| N-H (Amide II) | Bending | 1600 - 1550 |

| C=C/C=N (Aromatic) | Stretching | 1600 - 1450 |

| N-O (Nitro) | Asymmetric Stretching | 1550 - 1500 |

| N-O (Nitro) | Symmetric Stretching | 1370 - 1330 |

The UV-Vis spectrum , typically recorded in a solvent like methanol or ethanol, would likely show absorption bands corresponding to π-π* transitions within the aromatic pyridine and nitrophenyl rings, as well as n-π* transitions associated with the carbonyl and nitro groups nih.gov.

Single Crystal X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound is not available in the searched literature, analysis of closely related compounds such as 2-chloro-N-(4-nitrophenyl)nicotinamide and 2-Nitro-N-(4-nitrophenyl)benzamide allows for an informed prediction of its likely crystallographic features researchgate.net.

It is anticipated that the compound would crystallize in a common space group, such as a monoclinic or orthorhombic system. The analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. A key conformational feature would be the dihedral angle between the pyridine and the nitrophenyl rings.

Table 3: Anticipated Crystal Data Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Molecules per unit cell (Z) | 2 or 4 |

| Key Bond Lengths | C=O (~1.23 Å), C-N (amide, ~1.34 Å), N-O (nitro, ~1.22 Å) |

| Dihedral Angle | Variable, defining twist between the two aromatic rings |

Note: Data are hypothetical, based on typical values for similar organic molecules.

Crystal Packing and Supramolecular Assemblies

The crystal packing is determined by intermolecular forces that organize the molecules into a stable, repeating lattice. For this compound, hydrogen bonding is expected to be a dominant factor in its supramolecular assembly.

The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules would be linked into chains or sheets via N-H···O=C hydrogen bonds. Furthermore, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from neighboring aromatic rings, leading to a complex and stable three-dimensional network researchgate.net.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed crystallographic analysis of this compound would be required to definitively characterize its intermolecular interactions. Based on the structural features of the molecule, which contains a pyridine ring, a nitrophenyl ring, and a carboxamide linkage, several key interactions are anticipated to govern its solid-state architecture. The amide group (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O), making it highly likely that intermolecular N–H···O=C hydrogen bonds are a primary feature in the crystal lattice. These interactions typically form chains or dimeric motifs that are fundamental to the supramolecular assembly.

Hirshfeld Surface Analysis and Energy Frameworks

A comprehensive understanding of the intermolecular forces in this compound can be achieved through Hirshfeld surface analysis and the calculation of energy frameworks. This computational method allows for the visualization and quantification of all intermolecular contacts within the crystal.

Without a publicly available crystal structure for this compound, specific quantitative data for its intermolecular contacts and interaction energies cannot be provided. The analyses described are based on established methodologies and findings for structurally similar compounds.

Computational and Theoretical Chemistry Investigations

In Vitro Biological Activity and Mechanistic Elucidation

Anti-Cancer and Apoptosis Induction Studies

A series of N-phenyl nicotinamides has been identified as a new class of potent inducers of apoptosis, the process of programmed cell death crucial for eliminating cancerous cells. nih.govresearchgate.net These compounds have demonstrated significant potential as anti-cancer agents through various mechanistic pathways.

The anti-cancer activity of N-phenyl nicotinamides has been extensively evaluated using cell-based assays. A high-throughput screening assay based on caspase activation in T47D breast cancer cells was instrumental in identifying this class of compounds. nih.govresearchgate.net Caspases are a family of proteases that play an essential role in the initiation and execution phases of apoptosis. nih.gov

Structure-activity relationship (SAR) studies on this series led to the development of highly potent analogues. For instance, a 20-fold increase in potency was achieved from an initial screening hit, N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, to a lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, which exhibited an EC50 of 0.082 µM in the caspase activation assay. nih.govresearchgate.net These compounds were also found to be active in growth inhibition assays; the same lead compound showed a GI50 value of 0.21 µM in T47D cells. nih.govresearchgate.net

| Compound | Caspase Activation (EC50, µM) | Growth Inhibition (GI50, µM) | Reference |

|---|---|---|---|

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | (Screening Hit) | - | nih.govresearchgate.net |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | 0.082 | 0.21 | nih.govresearchgate.net |

Further investigation into the mechanism of action revealed that N-phenyl nicotinamides exert their anti-cancer effects by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can trigger apoptosis. nih.govnih.gov Specifically, certain N-phenyl nicotinamide analogues were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net

Treatment of T47D breast cancer cells with compounds such as N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide and the more potent 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide resulted in a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net This G2/M arrest was followed by the induction of apoptosis, as measured by flow cytometry. nih.govresearchgate.net The potency of these compounds in inducing G2/M arrest correlated with their potency in caspase activation, confirming that cell cycle disruption is a key step leading to apoptosis. nih.govresearchgate.net This arrest is often associated with the dysregulation of key proteins like cyclin B. nih.govnih.gov

The primary mechanism underlying the observed G2/M arrest and apoptosis was determined to be the inhibition of microtubule polymerization. nih.govresearchgate.net Microtubules are critical components of the cytoskeleton and form the mitotic spindle, which is essential for chromosome segregation during the M phase of the cell cycle. mdpi.comresearchgate.net

Agents that interfere with microtubule dynamics can halt cell cycle progression and lead to apoptotic cell death. mdpi.com Further characterization confirmed that N-phenyl nicotinamides function as inhibitors of microtubule polymerization in vitro. nih.govresearchgate.net By disrupting the formation of the mitotic spindle, these compounds prevent cancer cells from completing mitosis, triggering a mitotic checkpoint that ultimately leads to G2/M arrest and subsequent apoptosis. nih.govresearchgate.netresearchgate.net

Antimicrobial and Anti-Tubercular Activity

In addition to their anti-cancer properties, pyridine (B92270) carboxamide derivatives have been investigated for their potential as antimicrobial agents. The presence of the pyridine ring and specific substitutions, such as a nitro group, appears to be favorable for activity against various pathogens.

The broader pyridine carboxamide class has shown activity against a spectrum of microbial organisms. Studies on related nicotinic acid (pyridine-3-carboxylic acid) derivatives revealed that compounds featuring nitro substituents were among the most active against tested strains, which included Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger). nih.gov This suggests that the N-(4-nitrophenyl)pyridine-3-carboxamide structure possesses key features associated with broad-spectrum antimicrobial potential.

A significant area of investigation for this chemical class is its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the potential of pyridine carboxamides and related structures as anti-tubercular agents. nih.govderpharmachemica.com

Research into a series of 1,4-dihydropyridine dicarboxamides demonstrated that compounds with a 4-nitrophenyl substitution were relatively active against the M. tuberculosis H37Rv strain. nih.gov This finding directly implicates the 4-nitrophenyl moiety, a key feature of this compound, in conferring anti-tubercular properties. Furthermore, phenotypic screening of compound libraries has identified pyridine carboxamides as a promising scaffold for development into novel anti-tubercular drugs. nih.gov One such hit, MMV687254, was active against various clinical drug-resistant strains of M. tuberculosis. nih.gov

| Compound Class/Scaffold | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 4-Nitrophenyl substituted 1,4-dihydropyridine dicarboxamides | M. tuberculosis H37Rv | Reported as "relatively active" | nih.gov |

| Pyridine carboxamide (MMV687254) | M. tuberculosis (including drug-resistant strains) | Active with MIC values of 1.56–3.125 µM against clinical strains | nih.gov |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | M. tuberculosis H37Rv | Demonstrated good potency | derpharmachemica.com |

The collective evidence indicates that the this compound structure is part of a pharmacologically significant class of molecules with potent in vitro biological activities relevant to both oncology and infectious diseases.

Anti-Inflammatory Properties and Enzyme Inhibition (e.g., COX-1/COX-2, Pantothenate Synthetase)

The therapeutic potential of this compound and related structures is an area of active investigation, particularly concerning their anti-inflammatory effects through enzyme inhibition. The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov

While direct studies on this compound are limited, research on structurally analogous compounds provides significant insight. For instance, a related thiazolidinone derivative, N-[2-(4-nitrophenyl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamide, has demonstrated notable in vitro inhibition of both COX-1 and COX-2 enzymes. Quantitative structure-activity relationship (3D-QSAR) studies on this series of compounds suggested that the presence of an electron-withdrawing group, such as the nitro (-NO2) group found in this compound, on the phenyl ring is favorable for anti-inflammatory activity.

Table 1: In Vitro Enzyme Inhibition by a Structurally Related Nitrophenyl Carboxamide Derivative

| Enzyme | % Inhibition |

|---|---|

| COX-1 | 89.28% |

| COX-2 | 52.80% |

| 15-LOX | 27.36% |

Data derived from studies on N-[2-(4-nitrophenyl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamide.

Another key area of enzyme inhibition research, particularly for developing new antimicrobial agents, is the pantothenate biosynthesis pathway. Pantothenate synthetase (PanC) is a vital enzyme in this pathway, responsible for the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5). frontiersin.orgsemanticscholar.org This pathway is essential for the virulence of microorganisms like Mycobacterium tuberculosis but is absent in mammals, making PanC an attractive and specific drug target. frontiersin.orgnih.gov The tight binding of the reaction intermediate, pantoyl adenylate, within the enzyme's active site suggests that nonreactive analogues could serve as potent and specific inhibitors. nih.gov While this compound has not been explicitly tested against PanC, its structural motifs are common in enzyme inhibitors, marking this as a potential avenue for future investigation.

Investigation of Other Enzyme Inhibition Potentials

The structural features of this compound—namely the pyridine ring, the carboxamide linker, and the nitrophenyl group—are present in various molecules known to inhibit a range of enzymes beyond the COX family. This suggests a broader potential for this compound as a scaffold for developing targeted enzyme inhibitors.

Research into compounds with similar core structures has revealed inhibitory activity against several other key enzymes:

Phosphoinositide 3-kinase (PI3Kα): A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of a mutant form of PI3Kα, an enzyme implicated in cancer cell growth. nih.gov

Carbonic Anhydrase (CA): Pyridine-3-sulfonamides, which share the pyridine-3-yl core, have been synthesized as inhibitors of human carbonic anhydrase, particularly the cancer-associated isoforms hCA IX and hCA XII. nih.gov

Carboxylester Hydrolase: The 4-nitrophenyl moiety is a component of potent inhibitors of carboxylester hydrolase, such as 4-nitrophenyl organophosphinates. nih.gov

These examples highlight the versatility of the substructures within this compound for interacting with the active sites of diverse enzymes. The pyridine ring can engage in various non-covalent interactions, while the nitrophenyl group's electronic properties can enhance binding affinity. nih.gov

Table 2: Examples of Enzymes Inhibited by Structurally Related Compounds

| Enzyme Target | Inhibiting Compound Class | Shared Structural Moiety |

|---|---|---|

| Phosphoinositide 3-kinase (PI3Kα) | N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | Phenyl-carboxamide |

| Carbonic Anhydrase (hCA IX, XII) | 4-Substituted Pyridine-3-sulfonamides | Pyridine-3-yl |

Redox Chemistry Implications of the Nitrophenyl Moiety in Biological Systems

The nitrophenyl moiety is a critical pharmacophore that imparts significant redox activity to the this compound molecule. In biological systems, aromatic nitro compounds are subject to metabolic reduction, a process that is central to their mechanism of action and biological effects. aacrjournals.orgnih.gov This reduction is a multi-electron process catalyzed by a variety of enzymes known collectively as nitroreductases, which include NADPH: P450 oxidoreductase and cytosolic enzymes like aldehyde oxidase. aacrjournals.orgnih.gov

The six-electron reduction of the nitro group (-NO2) proceeds sequentially to form highly reactive intermediates, including the nitroso (-NO) and N-hydroxylamino (-NHOH) species, before ultimately yielding the corresponding amine (-NH2). nih.govmdpi.com

Figure 1: Metabolic Reduction Pathway of an Aromatic Nitro Group R-NO₂ → R-NO → R-NHOH → R-NH₂

These reactive intermediates, particularly hydroxylamines, can interact with cellular macromolecules. aacrjournals.org Furthermore, the metabolic process can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can induce oxidative stress. nih.govresearchgate.net This redox cycling can be a double-edged sword; it is the basis for the therapeutic activity of certain antimicrobial and anticancer drugs but also contributes to potential cytotoxicity. nih.govresearchgate.net The electron-withdrawing nature of the nitro group itself influences the molecule's electronic properties, which can enhance interactions with amino acid residues in the active sites of target enzymes. nih.gov Therefore, the redox chemistry of the nitrophenyl group is a fundamental aspect of the biological activity profile of this compound.

Molecular Target Identification and Ligand Receptor Interactions

In Silico Molecular Docking Studies

In silico molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. This technique is crucial for understanding potential biological targets and mechanisms of action. However, specific molecular docking studies detailing the interactions of N-(4-nitrophenyl)pyridine-3-carboxamide with any biological target have not been reported in the available scientific literature.

Binding affinity prediction estimates the strength of the interaction between a ligand and its target. This is often expressed as a docking score (e.g., in kcal/mol), where a lower score generally indicates a more stable and favorable interaction. Extensive searches for docking scores or binding affinity data for this compound have yielded no specific results. While studies on related pyridine-carboxamide and nitrophenyl-containing compounds show a range of binding energies against various targets, this information cannot be extrapolated to the specific compound .

This analysis identifies the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand within the protein's binding site. Understanding these interactions at the atomic level is key to rational drug design. There is currently no published data that elucidates the specific ligand-protein interaction modes for this compound.

Computational Target Prediction and Pathway Analysis

Computational tools and bioinformatics platforms are often used to predict potential biological targets for a given small molecule and the broader biochemical pathways it might influence. These predictions are based on the chemical structure of the compound and its similarity to other molecules with known biological activities. A search for computational target prediction or pathway analysis for this compound did not yield any specific studies.

Experimental Approaches for Target Validation

Following computational predictions, experimental validation is essential to confirm the biological activity and molecular targets of a compound. This is typically achieved through various biochemical and cellular assays. No experimental data from biochemical assays or other target validation methods for this compound has been published, precluding any confirmation of its biological function or molecular targets.

Drug Discovery and Medicinal Chemistry Approaches

Hit-to-Lead Optimization Strategies for N-(4-nitrophenyl)pyridine-3-carboxamide Leads

The journey from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead"—a compound with a more optimized pharmacological profile—is a critical phase in drug discovery. For scaffolds related to this compound, this process involves meticulous structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

A notable example of hit-to-lead optimization can be seen with the pyridine (B92270) carboxamide derivative MMV687254, identified from a screen against Mycobacterium tuberculosis. nih.gov Initial studies revealed this hit compound was a prodrug, requiring activation by the amidase AmiC. nih.gov The optimization process focused on modifying the pyridine and isoquinoline (B145761) rings to improve antitubercular activity. This detailed SAR study led to the identification of a lead candidate with improved efficacy in a chronic mouse model of tuberculosis. nih.gov

The general strategies in such optimization campaigns often involve:

Modification of Substituents: Altering the groups attached to the pyridine and phenyl rings to probe for improved interactions with the biological target. For instance, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives explored the effects of various electron-withdrawing and donating substituents on the phenyl ring to understand their impact on antiproliferative activity. nih.govnih.gov

Improving Physicochemical Properties: Adjustments to the molecule's structure are made to enhance solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.

Reducing Off-Target Effects: Modifications are aimed at increasing selectivity for the desired target to minimize potential side effects.

The table below summarizes the optimization of a hit compound, MMV687254, into a more potent lead.

| Compound | Initial Hit (MMV687254) | Optimized Lead |

| Modification Strategy | Identified from Pathogen Box library screen. | Detailed structure-activity relationship (SAR) studies and mechanism of action studies. nih.gov |

| Biological Activity | Inhibited M. tuberculosis growth in liquid cultures (bacteriostatic) and in macrophages (bactericidal). nih.gov | Showed activity against drug-resistant M. bovis BCG and M. tuberculosis clinical strains. nih.gov |

| In Vivo Efficacy | - | Inhibited M. tuberculosis growth in a chronic mouse model of infection. nih.gov |

| Mechanism of Action | Prodrug activated by AmiC-dependent hydrolysis. nih.gov | Dual mechanism of action. nih.gov |

Lead Compound Derivatization and Scaffold Hybridization

Once a promising lead compound is identified, further chemical modifications are undertaken to fine-tune its properties. Derivatization involves the synthesis of a series of related compounds (analogs) by introducing different functional groups. For the pyridine-3-carboxamide (B1143946) core, this could involve altering the substituents on both the pyridine and the N-phenyl rings. researchgate.net For example, a variety of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and screened for anticancer activity, identifying compounds with promising efficacy against human cancer cell lines. nih.gov

Scaffold hybridization is another powerful strategy where two or more pharmacophoric units from different bioactive molecules are combined into a single new molecule. The goal is to create a hybrid compound with enhanced affinity, selectivity, or a dual mode of action. mdpi.com This approach has been applied to pyridine-containing structures to develop novel anticancer agents. rsc.org For instance, the hybridization of pyridine and urea (B33335) moieties has been explored to create novel compounds with potent submicromolar anticancer activity. mdpi.com Similarly, the concept of pharmacophore hybridization was used to conjugate 2-amino-4-phenyl thiazoles with nicotinic acids, resulting in compounds with activity against the bacterial wilt pathogen Ralstonia solanacearum. nih.gov

The following table presents examples of derivatization and scaffold hybridization strategies for pyridine-based compounds.

| Strategy | Core Scaffold | Hybridized/Dervatized Moiety | Resulting Compound Class | Therapeutic Target/Application |

| Derivatization | Pyridine-3-carboxamide | Various substituted aliphatic amines | Pyrido[1,2-a]pyrimidine-3-carboxamides nih.gov | Anticancer nih.gov |

| Scaffold Hybridization | Pyridine | Urea mdpi.com | Pyridine-urea hybrids mdpi.com | Anticancer (VEGFR2 inhibitors) mdpi.com |

| Scaffold Hybridization | Pyridine-annulated purines | Imidazo-pyridine derivatives | Pyridine-annulated purine (B94841) analogs rsc.org | Anticancer rsc.org |

| Scaffold Hybridization | Nicotinic acid | 2-amino-4-phenyl thiazole | N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives nih.gov | Antibacterial (against R. solanacearum) nih.gov |

Computational Approaches in Drug Design

Computational tools are indispensable in modern drug discovery, enabling the rapid design and evaluation of new chemical entities. These approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds. For scaffolds like this compound, computational methods can be used to predict binding affinities, understand SAR, and design novel analogs with improved properties. openpharmaceuticalsciencesjournal.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its interaction with the target but also on its pharmacokinetic profile, which is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic potential, thereby saving time and resources. nih.gov

For pyridine carboxamide derivatives, computational tools can predict a range of ADME properties, including:

Aqueous solubility: Affects absorption.

Gastrointestinal (GI) absorption: Predicts oral bioavailability.

Blood-brain barrier (BBB) penetration: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) inhibition: Predicts potential for drug-drug interactions.

Plasma protein binding: Influences distribution and availability of the free drug.

A study on a series of pyridine carboxamide and carbothioamide derivatives as urease inhibitors included an in silico ADME profile assessment using SwissADME software. The results indicated that the synthesized compounds were predicted to have good oral bioavailability and high GI absorption, making them promising candidates for oral administration. mdpi.com

The table below shows a sample of predicted ADME properties for a series of pyridine carboxamide derivatives from a computational study.

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted GI Absorption |

| Rx-1 | 221.23 | 1.65 | 3 | 3 | High |

| Rx-2 | 235.26 | 2.16 | 3 | 3 | High |

| Rx-3 | 255.68 | 2.45 | 3 | 3 | High |

| Rx-4 | 237.25 | 1.14 | 3 | 4 | High |

| Rx-5 | 237.67 | 1.87 | 3 | 3 | High |

| Rx-6 | 253.73 | 2.38 | 3 | 2 | High |

| Rx-7 | 205.21 | 1.09 | 3 | 2 | High |

Data adapted from a study on pyridine carboxamide and carbothioamide derivatives. mdpi.com This type of analysis is crucial for prioritizing which newly designed analogs of this compound should be synthesized and tested.

Future Research and Applications of this compound in Chemical Biology

The pyridine-3-carboxamide scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. The specific compound, this compound, represents a molecule of interest for further investigation. This article explores potential future research directions and emerging applications for this compound and the broader class of pyridine-3-carboxamides in the field of chemical biology.

Q & A

Q. What are the optimal synthetic routes for N-(4-nitrophenyl)pyridine-3-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves a coupling reaction between pyridine-3-carboxylic acid derivatives and 4-nitroaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) to form an intermediate active ester .

- Nucleophilic substitution : React the activated intermediate with 4-nitroaniline under inert atmosphere at 60–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the structure by identifying aromatic protons (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z corresponding to the molecular formula CHNO .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound derivatives be resolved?

Methodological Answer:

- Software Tools : Use SHELX (SHELXL/SHELXS) for structure refinement. For twinned crystals, employ TWINLAW in SHELXL to model overlapping lattices .

- Validation : Cross-check hydrogen bonding and torsion angles with PLATON or Mercury. Address thermal parameter outliers by revisiting data collection (e.g., low-temperature crystallography at 100 K) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of pyridine-3-carboxamide analogs in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., p38 MAPK or PDGFR). Focus on hydrogen bonds between the carboxamide group and catalytic residues .

- In Vitro Assays : Compare IC values of derivatives with varied substituents (e.g., nitro vs. cyano groups) using kinase inhibition assays .

- Data Cross-Validation : Pair computational predictions with experimental IC data to identify false positives/negatives .

Q. How should researchers address contradictions in thermal stability data for this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Perform multiple heating cycles (5–10°C/min) to identify melting points and decomposition events. Compare results under nitrogen vs. air atmospheres .

- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures (up to 400°C) to distinguish between solvent evaporation and compound degradation .

- PXRD : Check for polymorphic transitions by comparing diffraction patterns before and after heating .

Q. What experimental approaches are used to elucidate the mechanism of biological activity for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of targets like p38 MAPK .

- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) treated with the compound .

- Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., K53M in p38 MAPK) to validate binding site interactions .

Data Analysis and Optimization

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., active esters) and adjust reagent stoichiometry .

- Byproduct Identification : Characterize impurities via LC-MS and modify protecting groups (e.g., switch from Boc to Fmoc) to block side reactions .

Q. What computational methods are effective for predicting the solubility and bioavailability of this compound?

Methodological Answer:

- QSAR Models : Use tools like ADMET Predictor or SwissADME to estimate logP (target ~2.5) and aqueous solubility .

- Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers to predict membrane permeability .

- Caco-2 Assays : Validate predictions with in vitro permeability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.